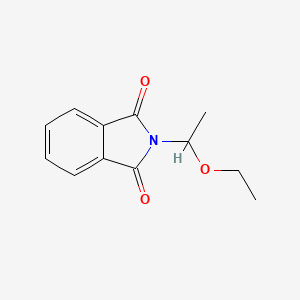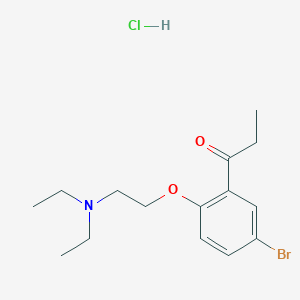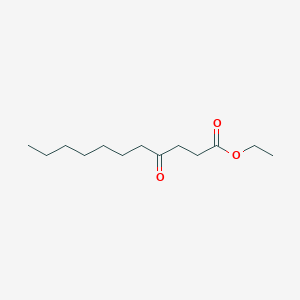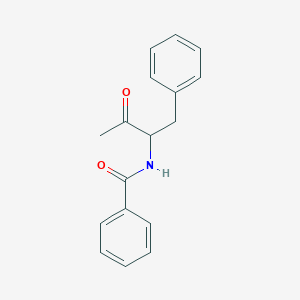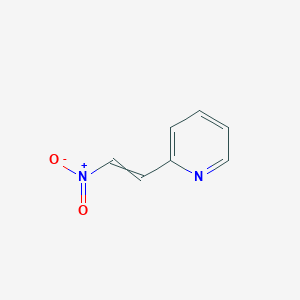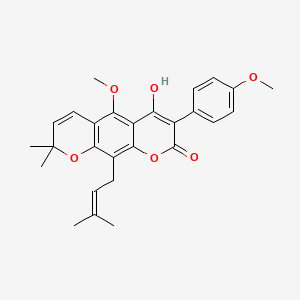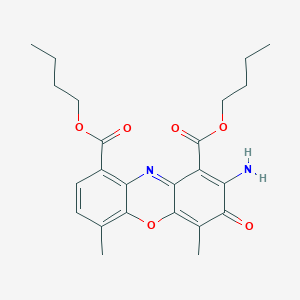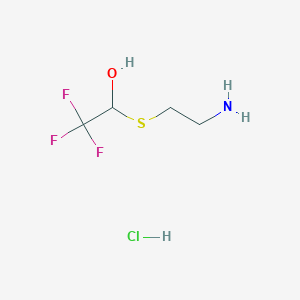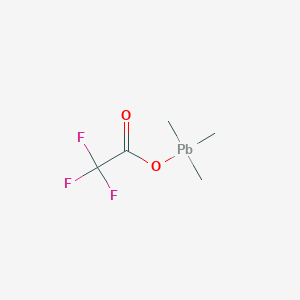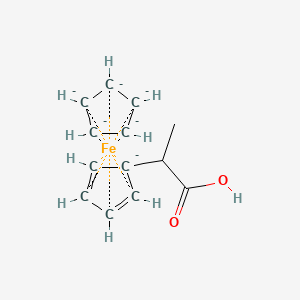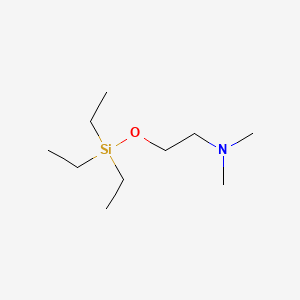
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is an organic compound with the molecular formula C7H19NOSi. It is also known by other names such as Ethanamine, N,N-dimethyl-2-(trimethylsiloxy)- and (2-Dimethylaminoethoxy)trimethylsilane . This compound is characterized by the presence of an ethylamine group, a dimethylamino group, and a triethylsiloxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- typically involves the reaction of 2-(Dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OSi(CH}_3\text{)}_3 + \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silane group .
Industrial Production Methods
On an industrial scale, the production of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxy-protected intermediates.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- involves its interaction with various molecular targets and pathways. The triethylsiloxy group provides steric protection, allowing the compound to participate in selective reactions. The dimethylamino group can act as a nucleophile, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar nucleophilic properties.
Diethylamine: Another amine with similar reactivity but different steric properties.
Trimethylamine: A tertiary amine with similar nucleophilicity but different steric hindrance.
Uniqueness
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is unique due to the presence of the triethylsiloxy group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable reagent in organic synthesis and other applications .
Properties
CAS No. |
20467-02-1 |
|---|---|
Molecular Formula |
C10H25NOSi |
Molecular Weight |
203.40 g/mol |
IUPAC Name |
N,N-dimethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C10H25NOSi/c1-6-13(7-2,8-3)12-10-9-11(4)5/h6-10H2,1-5H3 |
InChI Key |
DWRNLXPEHLQAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


